amino)acetate](/img/structure/B13205557.png)
Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.66 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines. The compound is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl2-((tert-butoxy)carbonylamino)acetate typically involves the protection of amines using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production methods for Chloromethyl2-((tert-butoxy)carbonylamino)acetate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl2-((tert-butoxy)carbonylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl2-((tert-butoxy)carbonylamino)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Chloromethyl2-((tert-butoxy)carbonylamino)acetate involves the protection of amines through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group is added to the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions, regenerating the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is unique due to its stability and versatility in protecting amines. Similar compounds include:
Chloromethyl2-((tert-butoxy)carbonylamino)propionate: Similar structure but with a propionate group instead of acetate.
Chloromethyl2-((tert-butoxy)carbonylamino)butyrate: Contains a butyrate group, offering different reactivity and properties.
Chloromethyl2-((tert-butoxy)carbonylamino)valerate: Features a valerate group, used in specific synthetic applications.
These compounds share similar protective functions but differ in their reactivity and applications based on the nature of the ester group.
Eigenschaften
Molekularformel |
C9H16ClNO4 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
BPZZHPHSYBNJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
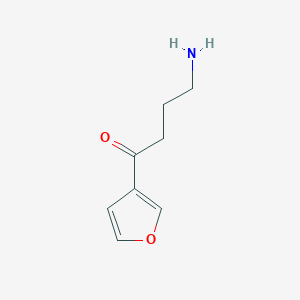

![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)
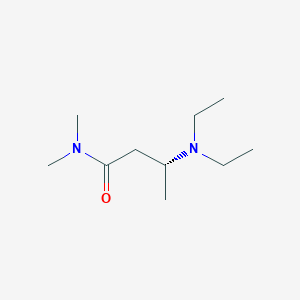
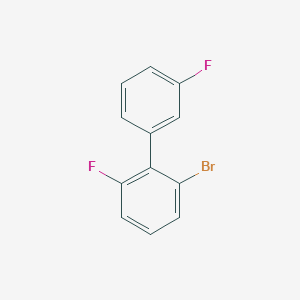
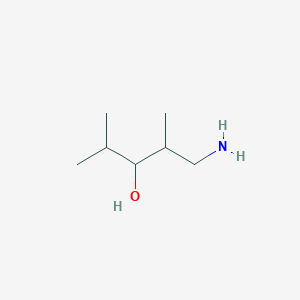
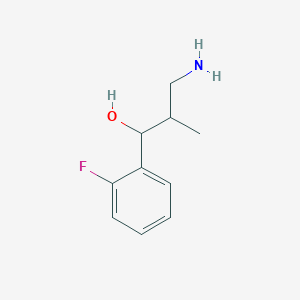



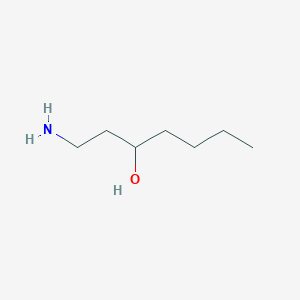
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)

